2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole
CAS No.: 82100-75-2
Cat. No.: VC4310559
Molecular Formula: C14H12FN3S
Molecular Weight: 273.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82100-75-2 |
|---|---|
| Molecular Formula | C14H12FN3S |
| Molecular Weight | 273.33 |
| IUPAC Name | 2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C14H12FN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |
| Standard InChI Key | QXVKAVDRZZFQTE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C |
Introduction
Chemical Structure and Physicochemical Properties
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is a bicyclic organic compound with the molecular formula C₁₄H₁₂FN₃S and a molecular weight of 273.33 g/mol . Its structure features a thiazole ring (a five-membered ring containing sulfur and nitrogen) substituted at position 2 with a 3,5-dimethylpyrazole group and at position 4 with a 4-fluorophenyl group. The IUPAC name, 2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 82100-75-2 | |
| Molecular Formula | C₁₄H₁₂FN₃S | |
| Molecular Weight | 273.33 g/mol | |
| SMILES Notation | CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C | |
| XLogP3-AA (Predicted) | 3.4 |
The compound’s solubility profile remains uncharacterized in public databases, though its lipophilicity (predicted XLogP3-AA = 3.4) suggests moderate hydrophobicity . The fluorophenyl group enhances metabolic stability and membrane permeability, traits advantageous in drug design .
Synthesis and Structural Elucidation
Synthetic Routes
The compound is synthesized via cyclocondensation reactions. One reported method involves 2-bromo-4'-fluoroacetophenone as a starting material, which undergoes nucleophilic substitution with thiourea derivatives to form the thiazole core . Subsequent functionalization with 3,5-dimethylpyrazole completes the structure.
A solvent-free, eco-friendly approach adapted from recent thiazole syntheses (e.g., NBS-assisted regioselective cyclization) could theoretically apply here, though direct evidence is lacking . Such methods prioritize atom economy and reduce hazardous byproducts.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2-Bromo-4'-fluoroacetophenone, thiourea, EtOH, reflux | 76% | |
| 2 | 3,5-Dimethylpyrazole, K₂CO₃, DMF, 80°C | 62% |
Structural confirmation relies on spectroscopic techniques:
-
¹H NMR: Singlets for pyrazole C₃/C₅ methyl groups (δ ~2.3 ppm), aromatic protons (δ 7.1–7.4 ppm) .
-
MS: Molecular ion peak at m/z 273.33[M+H]⁺.
| Compound Class | Target Pathogen | Activity (MIC/EC₅₀) | Reference |
|---|---|---|---|
| 5-Acyl-2-(pyrazol-1-yl)thiazoles | S. aureus | 50 μg/mL | |
| Pyrazolyl-thiazoles | P. mirabilis | 62.5 μg/mL | |
| C. albicans | 62.5 μg/mL |
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
-
Fluorophenyl Group: Enhances lipophilicity and target binding via halogen bonding .
-
Pyrazole Methyl Groups: Improve metabolic stability by shielding reactive sites .
-
Thiazole Ring: Essential for electronic interactions with microbial enzymes .
Modifications at the thiazole C₅ position (e.g., acyl groups) further boost potency, as seen in derivatives with MICs ≤25 μg/mL .
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